Oxetan-3-yl 4-methylbenzenesulfonate

Description

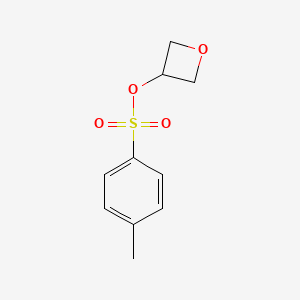

Structure

3D Structure

Properties

IUPAC Name |

oxetan-3-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFWNFVHKAJOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522636 | |

| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26272-83-3 | |

| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxetan-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Oxetan-3-yl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] This document details established synthetic protocols, physical and chemical properties, and characterization data to support researchers in its application.

Chemical Identity and Properties

This compound, also known as 3-oxetanyl tosylate, is an organic compound featuring an oxetane ring and a tosylate group. The strained four-membered oxetane ring makes it a useful building block, while the tosylate moiety serves as an excellent leaving group in nucleophilic substitution reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26272-83-3 | [2] |

| Molecular Formula | C₁₀H₁₂O₄S | [2] |

| Molecular Weight | 228.27 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Oxetanyl tosylate, 3-Tosyloxyoxetane | [1] |

| Physical Form | Solid | |

| Melting Point | 86-88 °C | [3] |

| Purity | ≥98% | |

| InChI Key | UMFWNFVHKAJOSE-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | [2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature. Both methods start from 3-hydroxyoxetane (also known as oxetan-3-ol).

Method 1: Aqueous Sodium Hydroxide Mediated Synthesis

This one-pot synthesis offers a high yield and straightforward workup.

Reaction Scheme:

Figure 1: Synthesis of this compound via aqueous NaOH.

Experimental Protocol:

-

A suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water is prepared in a reaction vessel equipped with a stirrer and cooling bath.[3]

-

A solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise to the suspension over 25 minutes.[3]

-

The reaction is exothermic, and the temperature should be maintained below 70 °C using an ice bath.[3]

-

After the initial exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40 °C over one hour.[3]

-

The product is isolated by filtration.[3]

-

The solid product is washed with four 200 mL portions of warm water (45-55 °C).[3]

-

The final product is air-dried to yield this compound.[3]

Table 2: Summary of Reaction Parameters for Method 1

| Parameter | Value |

| Reactant 1 | 3-Hydroxyoxetane (3.4 moles) |

| Reactant 2 | p-Toluenesulfonyl chloride (3.9 moles) |

| Reagent | Sodium hydroxide (5.45 moles) |

| Solvent | Water |

| Reaction Temperature | < 70 °C (initial), then cooled to 40 °C |

| Reaction Time | ~1.5 hours |

| Yield | 94% |

| Reference | [3] |

Method 2: Triethylamine Mediated Synthesis in an Organic Solvent

This method utilizes an organic base and solvent, offering an alternative for specific experimental requirements.

Reaction Scheme:

Figure 2: Synthesis of this compound using triethylamine in DCM.

Experimental Protocol:

-

Oxetan-3-ol (54.0 mmol) and triethylamine (59.4 mmol, 1.1 equiv.) are dissolved in dichloromethane (DCM, 100 mL) and the solution is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (59.4 mmol, 1.1 equiv.) is added portionwise to the cooled solution.

-

The reaction mixture is stirred for 30 minutes at 0 °C.

-

Workup and purification procedures (not detailed in the source) are then performed to isolate the product.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (tosyl group): two doublets in the range of δ 7.3-7.9 ppm. - Methyl protons (tosyl group): a singlet around δ 2.4 ppm. - Oxetane ring protons: complex multiplets in the range of δ 4.5-5.5 ppm. |

| ¹³C NMR | - Aromatic carbons (tosyl group): signals in the range of δ 127-145 ppm. - Methyl carbon (tosyl group): a signal around δ 21 ppm. - Oxetane ring carbons: signals in the range of δ 60-80 ppm. |

| FTIR (cm⁻¹) | - S=O stretching (sulfonate): strong bands around 1350 and 1175 cm⁻¹. - C-O stretching (ether and ester): bands in the region of 1000-1300 cm⁻¹. - Aromatic C-H stretching: peaks around 3000-3100 cm⁻¹. - Aliphatic C-H stretching: peaks around 2850-3000 cm⁻¹. - Aromatic C=C bending: peaks in the fingerprint region. |

Note: The predicted NMR and FTIR data are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of this compound is outlined below.

Figure 3: General experimental workflow for the synthesis and characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Note: This information is based on available safety data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) for complete handling and safety information.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.

References

In-depth Technical Guide to 3-Tosyloxyoxetane

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 3-Tosyloxyoxetane, a key building block in modern medicinal chemistry. It details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery, particularly as a versatile bioisostere. This document is intended to be a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

3-Tosyloxyoxetane, also known as oxetan-3-yl p-toluenesulfonate, is a crystalline solid that serves as a highly reactive and versatile intermediate in organic synthesis. Its utility stems from the presence of a good leaving group, the tosylate, attached to the strained four-membered oxetane ring.

Synonyms:

-

3-Oxetanyl p-toluenesulfonate

-

Toluene-4-sulfonic acid oxetan-3-yl ester

-

Oxetan-3-yl 4-methylbenzenesulfonate

Table 1: Physicochemical Properties of 3-Tosyloxyoxetane

| Property | Value | Source |

| CAS Number | 26272-83-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2][3] |

| Molecular Weight | 228.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 81.0 to 86.0 °C | [2] |

| Boiling Point | 372 °C | [2] |

| Density | 1.34 g/cm³ | [2] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong acids or bases. Should be stored in a cool, dry place. | [4] |

Table 2: Spectroscopic Data of 3-Tosyloxyoxetane

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~5.2 (m, 1H, OCH), ~4.8 (m, 4H, CH₂OCH₂), ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~145, ~134, ~130, ~128 (Ar-C), ~75 (OCH), ~73 (CH₂OCH₂), ~22 (Ar-CH₃) |

| IR (KBr) | ν ~3000-2850 (C-H), ~1600, ~1495 (C=C, aromatic), ~1360, ~1175 (S=O), ~970 (oxetane ring) cm⁻¹ |

Synthesis of 3-Tosyloxyoxetane: An Experimental Protocol

The most common and efficient method for the preparation of 3-Tosyloxyoxetane is the tosylation of 3-hydroxyoxetane. This reaction involves the activation of the hydroxyl group by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Caption: Synthesis of 3-Tosyloxyoxetane from 3-hydroxyoxetane.

Materials:

-

3-Hydroxyoxetane

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-hydroxyoxetane (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: Anhydrous pyridine (1.5 eq) is added to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM from the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 3-Tosyloxyoxetane is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product as a white solid.

Reactivity and Chemical Behavior

The primary reactivity of 3-Tosyloxyoxetane is centered around the facile displacement of the tosylate group by a wide range of nucleophiles via an SN2 mechanism. The inherent ring strain of the oxetane moiety contributes to the reactivity of the C-O bond.

Diagram of SN2 Reaction Pathway:

Caption: Generalized S_N2 reaction of 3-Tosyloxyoxetane with a nucleophile.

This reactivity makes 3-Tosyloxyoxetane a valuable precursor for the synthesis of a diverse array of 3-substituted oxetanes, which are increasingly sought-after motifs in drug discovery.

Applications in Drug Development

The oxetane ring is a "privileged" scaffold in medicinal chemistry due to its unique physicochemical properties.[1][5] The incorporation of an oxetane moiety can significantly improve a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also influencing its conformation.[5]

4.1. Bioisosteric Replacement

3-Tosyloxyoxetane serves as a key starting material for introducing the 3-oxetanyl group as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. This strategy is often employed to mitigate metabolic liabilities and enhance pharmacokinetic profiles.

Workflow for Bioisosteric Replacement Strategy:

Caption: Workflow illustrating the use of 3-Tosyloxyoxetane for bioisosteric replacement in drug discovery.

4.2. Synthesis of Biologically Active Molecules

The versatility of 3-Tosyloxyoxetane has been demonstrated in the synthesis of various biologically active compounds. For example, it can be used to introduce the oxetane motif into kinase inhibitors, GPCR modulators, and other therapeutic agents to fine-tune their properties and improve their drug-like characteristics.

Conclusion

3-Tosyloxyoxetane is a pivotal reagent in modern organic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and predictable reactivity make it an invaluable tool for the construction of complex molecules with improved pharmacological profiles. As the demand for novel therapeutics with optimized properties continues to grow, the importance of versatile building blocks like 3-Tosyloxyoxetane in drug discovery and development is set to increase even further.

References

- 1. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER | 26272-83-3 [amp.chemicalbook.com]

- 4. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

Oxetan-3-yl Tosylate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for oxetan-3-yl tosylate. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information based on the well-established chemical principles governing the stability of the oxetane ring and sulfonate esters. The information is intended to guide researchers in the proper handling, storage, and use of this important chemical intermediate.

Executive Summary

Oxetan-3-yl tosylate combines two key functional groups: a strained four-membered oxetane ring and a tosylate group, which is a potent leaving group. The inherent ring strain of the oxetane and the reactivity of the tosylate group dictate the compound's stability profile. The stability is significantly influenced by factors such as the substitution pattern on the oxetane ring, pH, temperature, and the presence of nucleophiles. While the oxetane motif is often incorporated into drug candidates to enhance metabolic stability[1][2][3], the tosylate ester is inherently reactive. This guide outlines the expected stability under various conditions and provides best practices for storage and handling to ensure the integrity of the compound.

Chemical Structure and Properties

-

IUPAC Name: oxetan-3-yl 4-methylbenzenesulfonate

-

CAS Number: 26272-83-3

-

Molecular Formula: C₁₀H₁₂O₄S

-

Molecular Weight: 228.27 g/mol

Factors Influencing Stability

The stability of oxetan-3-yl tosylate is a function of both the oxetane ring's integrity and the C-O bond of the tosylate ester.

Oxetane Ring Stability

The stability of the oxetane ring is highly dependent on its substitution pattern. Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which blocks the path of external nucleophiles to the C-O σ* antibonding orbital[2]. Oxetan-3-yl tosylate is a 3-monosubstituted oxetane, which is generally more stable than 2-monosubstituted derivatives[1]. However, the ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or internal nucleophiles[2].

Tosylate Group Stability

The tosylate group is an excellent leaving group, making the ester bond susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis. The stability of sulfonate esters can be influenced by steric hindrance around the sulfonate ester[4]. While simpler alkyl sulfonates can be unstable to acidic conditions and prolonged storage, more hindered esters show greater stability[4].

The interplay of these two structural features suggests that oxetan-3-yl tosylate should be handled as a reactive intermediate.

Qualitative Stability Profile

The following table summarizes the expected qualitative stability of oxetan-3-yl tosylate under various conditions, based on general principles for oxetanes and sulfonate esters.

| Condition | Parameter | Expected Stability | Rationale and Remarks |

| pH | Acidic (pH < 4) | Low to Moderate | The oxetane ring is susceptible to acid-catalyzed ring-opening. The tosylate ester itself is relatively stable to acid, but the oxetane is the more probable point of degradation. |

| Neutral (pH 6-8) | Moderate to High | Expected to be most stable under neutral conditions, though hydrolysis of the tosylate can still occur, albeit slowly. | |

| Basic (pH > 9) | Low | The tosylate ester is susceptible to base-catalyzed hydrolysis. Strong bases can also promote elimination reactions. | |

| Temperature | Refrigerated (2-8 °C) | High | Recommended for long-term storage to minimize degradation. |

| Room Temperature | Moderate | Stability is likely to be limited over extended periods. Anecdotal evidence for other tosylates suggests potential for decomposition[5]. | |

| Elevated (>40 °C) | Low | Thermal decomposition is likely. Both the strained oxetane ring and the tosylate group can contribute to instability at higher temperatures. | |

| Moisture | Anhydrous | High | In the absence of water, hydrolytic pathways are minimized. |

| Presence of Water | Low to Moderate | Hydrolysis of the tosylate ester is a primary degradation pathway. | |

| Light | Protected from Light | High | No specific photolability is reported, but as a general precaution for complex organic molecules, storage in the dark is recommended. |

| Nucleophiles | Presence of Nucleophiles | Low | As a potent electrophile, it will react readily with a wide range of nucleophiles (e.g., amines, thiols, alcohols). |

Recommended Storage and Handling

To ensure the chemical integrity of oxetan-3-yl tosylate, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a refrigerator at 2-8 °C for long-term storage. For short-term storage, a cool, dry place away from direct sunlight is acceptable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed, amber glass vial or other non-reactive container.

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid exposure to strong acids, strong bases, and strong oxidizing agents.

-

Use anhydrous solvents and reagents when handling in solution to prevent hydrolysis.

-

Potential Degradation Pathways

The primary degradation pathways for oxetan-3-yl tosylate are anticipated to be:

-

Hydrolysis: Reaction with water to form oxetan-3-ol and p-toluenesulfonic acid. This can be catalyzed by both acid and base.

-

Nucleophilic Substitution: Reaction with other nucleophiles present in a reaction mixture or as impurities.

-

Ring-Opening: Under acidic conditions, the oxetane ring may open to form a diol or other products.

Experimental Protocols for Stability Assessment

While specific experimental data for oxetan-3-yl tosylate is not available, the following general protocols can be used to assess its stability.

Protocol for Assessing Hydrolytic Stability

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7, 9, 12).

-

Sample Preparation: Prepare a stock solution of oxetan-3-yl tosylate in a water-miscible organic solvent (e.g., acetonitrile).

-

Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25 °C and 40 °C).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Quench any reaction by adding an appropriate solvent and analyze the concentration of the remaining oxetan-3-yl tosylate by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of oxetan-3-yl tosylate versus time for each pH and temperature condition to determine the rate of degradation and the half-life.

Protocol for Assessing Thermal Stability

-

Sample Preparation: Place a known amount of solid oxetan-3-yl tosylate in a sealed vial.

-

Incubation: Heat the vial in an oven at a set temperature (e.g., 50 °C, 75 °C, 100 °C) for a specified period.

-

Analysis: After cooling, dissolve the sample in a suitable solvent and analyze its purity by HPLC or another appropriate method to determine the extent of degradation.

-

Advanced Analysis (Optional): Techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of oxetan-3-yl tosylate.

Caption: Factors influencing the stability of Oxetan-3-yl Tosylate.

Conclusion

Oxetan-3-yl tosylate is a valuable but reactive synthetic intermediate. Its stability is governed by the inherent properties of both the oxetane ring and the tosylate leaving group. Users should be aware of its sensitivity to acidic and basic conditions, moisture, and elevated temperatures. Adherence to the recommended storage and handling guidelines will help to ensure the compound's integrity for its intended applications in research and development. Further empirical studies are warranted to establish a quantitative stability profile for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Spectroscopic Profile of Oxetan-3-yl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Oxetan-3-yl 4-methylbenzenesulfonate (CAS No. 26272-83-3), a key intermediate in organic synthesis and drug discovery. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework, respectively.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Value | e.g., d | e.g., 2H | Value | Aromatic Protons (ortho to SO₂) |

| Value | e.g., d | e.g., 2H | Value | Aromatic Protons (meta to SO₂) |

| Value | e.g., m | e.g., 1H | Value | Oxetane CH |

| Value | e.g., m | e.g., 4H | Value | Oxetane CH₂ |

| Value | e.g., s | e.g., 3H | N/A | Methyl Protons (Ar-CH₃) |

| Solvent: CDCl₃, Spectrometer Frequency: e.g., 400 MHz |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Value | Aromatic C (quaternary, attached to S) |

| Value | Aromatic CH (ortho to SO₂) |

| Value | Aromatic CH (meta to SO₂) |

| Value | Aromatic C (quaternary, attached to CH₃) |

| Value | Oxetane CH-O |

| Value | Oxetane CH₂ |

| Value | Methyl C (Ar-CH₃) |

| Solvent: CDCl₃, Spectrometer Frequency: e.g., 100 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Value | e.g., Strong | S=O asymmetric stretch (sulfonate) |

| Value | e.g., Strong | S=O symmetric stretch (sulfonate) |

| Value | e.g., Medium | C-O stretch (ether) |

| Value | e.g., Medium | C-O stretch (ester) |

| Value | e.g., Medium | Aromatic C=C stretch |

| Value | e.g., Medium | C-H stretch (aromatic) |

| Value | e.g., Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | [M+H]⁺ (Molecular Ion) |

| Value | Value | [M+Na]⁺ (Sodium Adduct) |

| Value | Value | Fragment Ion (e.g., loss of oxetane) |

| Value | Value | Fragment Ion (e.g., tosyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Synthesis of 3-Hydroxyoxetane Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-hydroxyoxetane tosylate, a critical building block in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

3-Hydroxyoxetane tosylate, also known as oxetan-3-yl 4-methylbenzenesulfonate, is a highly valuable intermediate for the introduction of the oxetane motif into molecular scaffolds. The oxetane ring is increasingly utilized in drug design as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to generate a diverse array of 3-substituted oxetanes.

Synthetic Pathways

The most common and industrially relevant synthesis of 3-hydroxyoxetane tosylate involves a two-stage process: the synthesis of the precursor 3-hydroxyoxetane, followed by its tosylation.

Stage 1: Synthesis of 3-Hydroxyoxetane

A widely adopted route to 3-hydroxyoxetane begins with the readily available starting material, epichlorohydrin. The synthesis proceeds through a multi-step sequence that involves the protection of the hydroxyl group, cyclization to form the oxetane ring, and subsequent deprotection.

A logical workflow for the synthesis of the precursor, 3-hydroxyoxetane, is depicted below.

Commercial Availability and Synthetic Insights of Oxetan-3-yl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-yl 4-methylbenzenesulfonate, a valuable building block in medicinal chemistry and drug discovery, is readily available from various commercial suppliers. Its unique strained four-membered ring system offers desirable properties for molecular design, including improved solubility and metabolic stability of parent compounds. This guide provides a comprehensive overview of its commercial availability, a detailed representative synthetic protocol, and a conceptual framework for its application in drug discovery workflows.

Commercial Availability

This compound (CAS No: 26272-8-3) is offered by a range of chemical suppliers. The following table summarizes the availability and purity of this compound from a selection of vendors. Pricing is subject to change and may vary based on quantity and institutional agreements.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time |

| Sigma-Aldrich | SY3371478777 | 97% | 1 g, 5 g, 10 g | $18.40 (1 g), $25.30 (5 g), $31.05 (10 g) | Ships in 10 days |

| Apollo Scientific | OR302128 | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g | £15.00 (1 g), £17.00 (5 g), £18.00 (10 g), £21.00 (25 g), £82.00 (100 g), £409.00 (500 g) | 1-3 weeks |

| BLD Pharm | BD109383 | - | - | - | - |

| Pharmaffiliates | PAI02009170 | High Purity | - | Login for price | - |

| ENAO Chemical | - | 97% | From 1 g | $2.04 - $8.96 / g | - |

| Atomax Chemicals | - | 95+% | MOQ 1000 kg | - | - |

| Home Sunshine Pharma | - | ≥95.0% | In stock | - | - |

| SUZHOU ARTK MEDCHEM | - | 96% | - | Get Latest Price | - |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound typically involves the tosylation of 3-hydroxyoxetane. The following protocol is a representative procedure compiled from established synthetic methodologies for similar compounds.

Reaction:

Caption: General synthetic route utilizing this compound.

Conceptual Drug Discovery Workflow

The incorporation of the oxetane motif can significantly impact the physicochemical properties of a lead compound. The following diagram outlines a conceptual workflow in a drug discovery program where this building block might be employed.

Caption: Conceptual workflow for oxetane incorporation in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant potential for researchers in the field of drug discovery. Its application allows for the strategic incorporation of the oxetane motif, often leading to compounds with improved pharmacological profiles. The information provided in this guide serves as a valuable resource for sourcing this compound and understanding its synthetic utility.

Oxetane Ring Strain and Reactivity in Tosylates: A Technical Guide for Drug Development Professionals

Abstract: The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern medicinal chemistry. Its unique combination of high polarity, metabolic stability, and three-dimensional character allows for the favorable modulation of physicochemical properties in drug candidates.[1][2] A key determinant of the oxetane's utility as a synthetic intermediate is its significant ring strain, which, when properly activated, drives efficient ring-opening reactions. This technical guide provides an in-depth analysis of the quantitative aspects of oxetane ring strain and explores the reactivity of oxetane tosylates, a critical class of intermediates for incorporating the oxetane scaffold into complex molecules. Detailed experimental protocols and mechanistic diagrams are provided for researchers in drug discovery and development.

The Energetic Landscape: Understanding Oxetane Ring Strain

The reactivity of cyclic compounds is intrinsically linked to their inherent ring strain, which is the excess potential energy arising from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent bonds (torsional strain).[3] The oxetane ring possesses a substantial strain energy, comparable to that of cyclobutane and the highly reactive oxirane (epoxide) ring.[3][4] This stored energy is the thermodynamic driving force behind its propensity to undergo ring-opening reactions, relieving the strain to form more stable, acyclic products.[5]

The puckered conformation of oxetane (puckering angle of ~8.7°) is a strategy to minimize these strains, though they remain significant.[3] The strained C–O–C bond angle also enhances the exposure of the oxygen's lone pairs, making oxetane an excellent hydrogen-bond acceptor, a property that favorably influences drug-target interactions and solubility.[6]

Quantitative Comparison of Ring Strain Energies

The following table summarizes the computationally and experimentally derived ring strain energies for oxetane and other common cyclic ethers and alkanes. The data clearly illustrates that the four-membered oxetane ring is significantly more strained than its five- and six-membered counterparts, underpinning its enhanced reactivity.

| Compound | Ring Size | Molecular Formula | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |

| Oxirane (Epoxide) | 3 | C₂H₄O | 27.3 | 114.2 |

| Oxetane | 4 | C₃H₆O | 25.5 | 106.7 |

| Tetrahydrofuran (THF) | 5 | C₄H₈O | 5.6 | 23.4 |

| Cyclobutane | 4 | C₄H₈ | 26.3 | 110.0 |

| Cyclopentane | 5 | C₅H₁₀ | 6.2 | 25.9 |

| Cyclohexane | 6 | C₆H₁₂ | ~0 | ~0 |

| Data sourced from references[3][4]. |

Activating the Oxetane Ring: The Role of Tosylates

While strained, the oxetane ring itself is relatively stable and requires activation to undergo nucleophilic attack. Hydroxyl-substituted oxetanes (e.g., oxetan-3-ol) provide a convenient handle for such activation. Conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group. This is a standard and highly effective strategy in organic synthesis to promote nucleophilic substitution reactions.[7]

The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic, while the stability of the resulting tosylate anion makes it an excellent leaving group. This combination of factors, coupled with the relief of ring strain, provides a powerful driving force for nucleophilic ring-opening.

Reactivity Profile: A Comparative Overview

| Cyclic Ether | Ring Strain Energy | Reactivity Toward Nucleophiles | Key Factors |

| Oxirane | High (27.3 kcal/mol) | Very High . Readily opened by a wide range of nucleophiles, often without activation. | Extreme angle and torsional strain provides a massive thermodynamic driving force. |

| Oxetane | High (25.5 kcal/mol) | Moderate to High . Ring-opening requires activation (e.g., tosylation) or strong nucleophiles. | Significant ring strain is the primary driver for reactivity upon activation. |

| Tetrahydrofuran | Low (5.6 kcal/mol) | Very Low . Generally used as a non-reactive solvent for nucleophilic reactions. | Lack of significant ring strain means there is no thermodynamic driving force for ring-opening. |

Mechanism of Ring-Opening

The reaction of an oxetane tosylate with a strong nucleophile, such as a primary or secondary amine, typically proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the carbon atom bearing the tosylate leaving group from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-oxygen bond of the ring cleaves.

// Reactants Reactants [label=<

+

R-NH₂

(Nucleophile)

+

R-NH₂

(Nucleophile)

];

// Transition State TS [shape=box, label="Sₙ2 Transition State\n(Walden Inversion)", style=dashed, color="#4285F4"];

// Product Product [label=<

+

TsO⁻

(Leaving Group)

+

TsO⁻

(Leaving Group)

];

// Arrows Reactants -> TS [label="Nucleophilic\nAttack", fontcolor="#202124"]; TS -> Product [label="Ring-Opening &\nLeaving Group Departure", fontcolor="#202124"]; } caption="Sₙ2 mechanism of an amine opening an oxetane tosylate."

This reaction is highly regioselective. Strong nucleophiles under neutral or basic conditions will preferentially attack the less sterically hindered carbon adjacent to the oxygen atom. In the case of 3-tosyloxyoxetane, the attack occurs at the C3 position.

Experimental Protocols

The following section provides detailed, representative methodologies for the preparation of an oxetane tosylate intermediate and its subsequent ring-opening reaction.

// Nodes for Protocol 1 P1_Start [label="Start: Oxetan-3-ol", fillcolor="#FBBC05", fontcolor="#202124"]; P1_Step1 [label="1. Dissolve in Pyridine\n2. Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step2 [label="Add p-TsCl\n(portion-wise)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step3 [label="Stir at 0°C to RT\n(Monitor by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step4 [label="Aqueous Workup\n(HCl, NaHCO₃, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step5 [label="Purify via Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Product [label="Product 1:\nOxetan-3-yl p-toluenesulfonate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Protocol 2 P2_Start [label="Start: Oxetane Tosylate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2_Step1 [label="1. Dissolve in Acetonitrile\n2. Add Primary Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Step2 [label="Heat to Reflux\n(Monitor by TLC/LCMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Step3 [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Step4 [label="Purify via Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Product [label="Final Product:\nRing-Opened Amino Alcohol", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections P1_Start -> P1_Step1; P1_Step1 -> P1_Step2; P1_Step2 -> P1_Step3; P1_Step3 -> P1_Step4; P1_Step4 -> P1_Step5; P1_Step5 -> P1_Product; P1_Product -> P2_Start [style=dashed, label="Use in next step"]; P2_Start -> P2_Step1; P2_Step1 -> P2_Step2; P2_Step2 -> P2_Step3; P2_Step3 -> P2_Step4; P2_Step4 -> P2_Product; } caption="Workflow for synthesis and reaction of oxetane tosylate."

Protocol 1: Synthesis of Oxetan-3-yl p-toluenesulfonate

Objective: To convert a commercially available oxetane alcohol into a highly reactive tosylate intermediate.

Materials:

-

Oxetan-3-ol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Anhydrous Pyridine (as solvent)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with oxetan-3-ol (1.0 eq).

-

Anhydrous pyridine (approx. 0.2 M concentration) is added, and the solution is stirred until the alcohol is fully dissolved.

-

The flask is cooled to 0°C in an ice-water bath.

-

p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring overnight (12-16 hours).

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0°C.

-

The mixture is transferred to a separatory funnel and diluted with DCM.

-

The organic layer is washed sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure oxetan-3-yl p-toluenesulfonate.

Protocol 2: Nucleophilic Ring-Opening with a Primary Amine

Objective: To demonstrate the ring-opening of the activated oxetane tosylate with a representative amine nucleophile.

Materials:

-

Oxetan-3-yl p-toluenesulfonate (1.0 eq)

-

Benzylamine (representative primary amine, 2.0 eq)

-

Acetonitrile (ACN, as solvent)

-

Silica Gel for column chromatography

-

DCM/Methanol/Ammonium Hydroxide solvent system

Procedure:

-

To a solution of oxetan-3-yl p-toluenesulfonate (1.0 eq) in acetonitrile (approx. 0.1 M) in a round-bottom flask is added benzylamine (2.0 eq).

-

The flask is equipped with a reflux condenser and the mixture is heated to reflux (approx. 82°C).

-

The reaction is monitored by TLC or LC-MS for the disappearance of the tosylate starting material.

-

Once the reaction is complete (typically 4-8 hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The residue is purified by flash column chromatography on silica gel. A typical eluent system for aminodiols is a gradient of DCM with increasing methanol and a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to prevent peak tailing.

-

Fractions containing the desired product are combined and concentrated to yield the pure 1-((1-phenylmethyl)amino)propane-2,3-diol.

Conclusion and Applications in Drug Development

The significant ring strain of the oxetane core is not a liability but a powerful synthetic asset. By converting a hydroxylated oxetane into a tosylate, chemists create a highly valuable, electrophilic building block poised for efficient ring-opening. This strategy provides a reliable and regioselective method for introducing the 1,3-diol synthon, a common structural element in biologically active molecules.

For drug development professionals, this reactivity is key to incorporating the oxetane motif to:

-

Improve Solubility: The polar nature of the oxetane ring can enhance aqueous solubility.

-

Enhance Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyls.[1]

-

Tune Basicity: An adjacent oxetane ring can lower the pKa of nearby amines, which can be crucial for optimizing ADME properties.[2]

-

Explore Chemical Space: The rigid, three-dimensional structure of the oxetane ring acts as a valuable scaffold to explore novel vector spaces around a pharmacophore.

A thorough understanding of the principles of ring strain and the reactivity of activated intermediates like oxetane tosylates is essential for leveraging this valuable heterocycle to its full potential in the design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

The Strategic Incorporation of Oxetan-3-yl 4-methylbenzenesulfonate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is a central challenge in medicinal chemistry. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to overcome hurdles such as poor solubility, metabolic instability, and off-target effects. Among these, the oxetane motif, and specifically its introduction via the versatile building block Oxetan-3-yl 4-methylbenzenesulfonate , has garnered significant attention. This technical guide provides a comprehensive overview of the role of this key reagent in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.

The Oxetane Advantage: Enhancing Drug-like Properties

The four-membered oxetane ring is a polar, three-dimensional heterocycle that can serve as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation into a drug scaffold can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][4] this compound, also known as 3-tosyloxyoxetane, is a primary reagent for introducing the 3-oxetanyl group, owing to the excellent leaving group character of the tosylate moiety, which facilitates nucleophilic substitution reactions.

Quantitative Impact on Physicochemical Properties

The introduction of an oxetane ring can dramatically alter a molecule's properties. The following table summarizes the quantitative effects observed in various studies when a gem-dimethyl or other group is replaced by an oxetane.

| Property | Parent Compound | Oxetane-Containing Analog | Fold Change/Difference | Reference(s) |

| Aqueous Solubility | Highly lipophilic scaffold | 25- to 4000-fold increase | 25-4000x | [3] |

| Polar cyclic scaffold | 4- to 4000-fold increase | 4-4000x | [3] | |

| Metabolic Stability (HLM) | High intrinsic clearance | Reduced intrinsic clearance | Varies | [5] |

| Lipophilicity (LogD at pH 7.4) | Varies | Can be comparable to or less lipophilic than morpholine derivatives | Varies | [3] |

| Basicity (pKa of proximal amine) | α-position: 9.9 | α-position: 7.2 | ΔpKa = -2.7 | [3] |

| β-position: Varies | β-position: Varies | ΔpKa = -1.9 | [3] | |

| γ-position: Varies | γ-position: Varies | ΔpKa = -0.7 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the tosylation of oxetan-3-ol.

Materials:

-

Oxetan-3-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

General Protocol for Nucleophilic Substitution

The 3-oxetanyl moiety can be introduced into a target molecule via nucleophilic substitution using this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, phenol, or thiol)

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like diisopropylethylamine)

-

A suitable polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO))

-

Water

-

Ethyl acetate or another suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of the nucleophile (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted oxetane.

Case Study: Polo-Like Kinase 4 (PLK4) Inhibitors

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[6] Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis.[6] Therefore, PLK4 has emerged as a promising target for cancer therapy.[4] Small molecule inhibitors of PLK4 have been developed, and the incorporation of an oxetane moiety has been a strategy to improve their drug-like properties.

PLK4 Signaling Pathway and Inhibition

The following diagram illustrates a simplified PLK4 signaling pathway and the mechanism of its inhibition. PLK4 is a key regulator of centriole duplication. Its activity leads to the formation of new centrioles, which are essential for the proper formation of the mitotic spindle and chromosome segregation. Inhibition of PLK4 disrupts this process, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6][7][8]

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

The Oxetane Moiety: A Modern Tool for Drug Discovery Enabled by 3-Tosyloxoxetane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the oxetane moiety has become a powerful tactic in modern medicinal chemistry to refine the physicochemical properties of drug candidates. This four-membered heterocyclic ether, often introduced via nucleophilic substitution using activated precursors like 3-tosyloxyoxetane, serves as a versatile building block for enhancing aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly found functional groups. This guide provides a comprehensive overview of the synthesis and application of 3-tosyloxyoxetane as a key intermediate for the introduction of the valuable oxetane scaffold.

Synthesis of 3-Tosyloxoxetane: An Efficient Protocol

The precursor for a wide range of 3-substituted oxetanes is 3-tosyloxyoxetane, which is readily synthesized from the commercially available 3-hydroxyoxetane. The tosylation reaction proceeds efficiently under basic conditions, affording the desired product in high yield.

Experimental Protocol: Synthesis of 3-Oxetyl Tosylate [1]

A stirred suspension of 3-hydroxyoxetane (3.4 moles) and p-toluenesulfonyl chloride (3.9 moles) in water (600 mL) is treated with a dropwise addition of a solution of sodium hydroxide (5.45 moles) in water (225 mL) over 25 minutes. The reaction is exothermic, and the temperature is maintained below 70°C using an ice bath. After the initial exotherm subsides, the reaction is allowed to cool to 40°C over one hour. The product is then isolated by filtration, washed with warm water, and air-dried to yield 3-oxetyl tosylate.

| Reactant/Reagent | Moles | Quantity |

| 3-Hydroxyoxetane | 3.4 | 315 g (crude) |

| p-Toluenesulfonyl Chloride | 3.9 | 743 g |

| Sodium Hydroxide | 5.45 | 218 g |

| Water | - | 825 mL |

| Product | Yield | Melting Point |

| 3-Oxetyl Tosylate | 94% | 86-88°C |

Nucleophilic Substitution Reactions of 3-Tosyloxoxetane

3-Tosyloxoxetane is an excellent electrophile for SN2 reactions, allowing for the introduction of a variety of nucleophiles at the C3 position of the oxetane ring. The tosylate group is a good leaving group, facilitating the attack by a wide range of nitrogen, oxygen, and sulfur nucleophiles.

N-Alkylation: Synthesis of 3-Aminooxetanes

The introduction of an amino group is a common strategy in drug design. 3-Tosyloxoxetane reacts readily with nitrogen nucleophiles to afford the corresponding 3-aminooxetanes. A key example is the synthesis of 3-aminooxetane via a two-step process involving an azide intermediate.[2]

Experimental Protocol: Synthesis of 3-Aminooxetane [2]

Step 1: Synthesis of 3-Azidooxetane 3-(Tosyloxy)oxetane is reacted with sodium azide to yield 3-azidooxetane.

Step 2: Synthesis of 3-Aminooxetane The resulting 3-azidooxetane is then treated with triphenylphosphine followed by ammonolysis with liquid ammonia to give 3-aminooxetane.

| Nucleophile | Product | Yield |

| Sodium Azide | 3-Azidooxetane | 86%[2] |

| - | 3-Aminooxetane | 96%[2] |

While direct alkylation of primary and secondary amines with alkyl halides can sometimes lead to over-alkylation, the use of 3-tosyloxyoxetane under controlled conditions can provide the desired mono-oxetanylated amines.[3][4][5][6][7] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the oxetane ring.[3]

O-Alkylation: Synthesis of 3-Aryloxyoxetanes

Phenols can be O-alkylated with 3-tosyloxyoxetane to introduce the oxetane moiety, forming 3-aryloxyoxetanes. This reaction typically proceeds under basic conditions to deprotonate the phenol, generating a more nucleophilic phenoxide ion.

While a direct protocol using 3-tosyloxyoxetane was not found in the immediate search, a similar reaction using (3-(bromomethyl)oxetan-3-yl)methanol with various phenols demonstrates the feasibility of this transformation. The reaction is carried out in the presence of a mild base such as potassium carbonate in acetone.[8]

Representative Reaction Conditions for O-Alkylation of Phenols

| Electrophile | Nucleophile | Base | Solvent | Product |

| (3-(bromomethyl)oxetan-3-yl)methanol | Phenol | K₂CO₃ | Acetone | (3-(phenoxymethyl)oxetan-3-yl)methanol |

This reaction highlights a viable pathway for the synthesis of aryloxy-oxetane derivatives, which are of interest in medicinal chemistry.

S-Alkylation: Synthesis of 3-Thiooxetanes

Thiols are excellent nucleophiles and react efficiently with 3-tosyloxyoxetane to form 3-thiooxetanes. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

The following diagram illustrates the general workflow for the synthesis of 3-substituted oxetanes starting from 3-hydroxyoxetane.

Logical Relationship of Nucleophilic Substitution

The reaction of 3-tosyloxyoxetane with nucleophiles follows a typical SN2 mechanism. The nucleophile attacks the carbon atom bearing the tosylate leaving group from the backside, leading to an inversion of configuration at the stereocenter, if applicable. The rate of the reaction is dependent on the concentration of both the 3-tosyloxyoxetane and the nucleophile.

The following diagram illustrates the logical relationship in the nucleophilic substitution reaction.

Conclusion

3-Tosyloxoxetane serves as a highly effective and versatile intermediate for the introduction of the oxetane moiety into a wide range of molecules. The straightforward synthesis of 3-tosyloxyoxetane from 3-hydroxyoxetane, coupled with its reactivity towards various nucleophiles via an SN2 mechanism, makes it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily access 3-amino, 3-aryloxy, and 3-thio-substituted oxetanes opens up a vast chemical space for the optimization of lead compounds and the development of novel therapeutics with improved pharmacological profiles.

References

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Safe Handling of Oxetan-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Oxetan-3-yl 4-methylbenzenesulfonate (CAS No. 26272-83-3), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Source: Aggregated GHS information from multiple sources.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol [1] |

| Appearance | Yellow or light yellow powder; Solid |

| Melting Point | Not available |

| Boiling Point | 371.6°C at 760 mmHg |

| Density | 1.34 g/cm³ |

| Storage Temperature | Ambient; Store in a cool, dry, well-ventilated area |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust is generated. |

The following diagram illustrates the workflow for ensuring adequate personal protection.

Handling and Storage

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures immediately.

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Small Spills

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spills

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the material into a sealed container for disposal by a licensed professional.

-

Ventilate the area and wash the spill site after material pickup is complete.

The logical relationship for responding to an accidental release is depicted in the following diagram.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: No specific reactivity data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides, sulfur oxides.

Toxicological Information

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or in the environment.

This technical guide is intended to provide comprehensive safety and handling information based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before use and to ensure that all safety procedures are followed.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of Oxetan-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl 4-methylbenzenesulfonate, also known as 3-tosyloxyoxetane, is a valuable reagent in organic synthesis, particularly in the field of medicinal chemistry. The oxetane motif is of significant interest in drug discovery as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. The tosylate group on the 3-position of the oxetane ring is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) to introduce a wide variety of functional groups at this position. This allows for the synthesis of diverse 3-substituted oxetanes, which are key building blocks for novel therapeutic agents.

These application notes provide an overview of nucleophilic substitution reactions with this compound and detailed protocols for its use.

Data Presentation

The following table summarizes a key nucleophilic substitution reaction on this compound, providing a basis for the development of further applications with a range of nucleophiles.

| Nucleophile | Product | Solvent | Yield (%) | Reference |

| Sodium Azide (NaN₃) | 3-Azidooxetane | Not specified | 86 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 3-Azidooxetane via Nucleophilic Substitution

This protocol details the reaction of this compound with sodium azide to yield 3-azidooxetane. This reaction serves as a representative procedure for SN2 displacement of the tosylate group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 3-azidooxetane, can be purified by column chromatography on silica gel if necessary. The reaction with sodium azide has been reported to yield 3-azidooxetane in 86% yield.[1]

Note on Generalizability: This protocol can be adapted for other nucleophiles. The choice of solvent, temperature, and reaction time may need to be optimized for different nucleophiles (e.g., amines, thiols, alkoxides). Generally, polar aprotic solvents like DMF, DMSO, or acetonitrile are suitable for SN2 reactions. The reaction temperature can range from room temperature to elevated temperatures depending on the nucleophilicity of the attacking species.

Visualizations

References

Application Notes and Protocols for the Synthesis of 3-Substituted Oxetanes using 3-Tosyloxyoxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, particularly 3-substituted variants, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique physicochemical properties, such as improved solubility, metabolic stability, and ability to act as hydrogen bond acceptors, make them attractive replacements for more common functionalities like gem-dimethyl or carbonyl groups. 3-Tosyloxyoxetane has emerged as a versatile and pivotal intermediate for accessing a diverse range of 3-substituted oxetanes. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of various 3-substituted oxetanes from this key precursor.

General Reaction and Mechanism

The synthesis of 3-substituted oxetanes from 3-tosyloxyoxetane proceeds via a nucleophilic substitution reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon at the 3-position of the oxetane ring, displacing the tosylate leaving group.

Application Notes and Protocols: The Reaction of 3-Tosyloxyoxetane with Amine Nucleophiles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and improved aqueous solubility, make it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl groups.[1][2][3] 3-Tosyloxyoxetane is a key starting material for the introduction of the oxetane scaffold, allowing for nucleophilic substitution at the 3-position. This document provides detailed application notes and protocols for the reaction of 3-tosyloxyoxetane with amine nucleophiles, a critical transformation for the synthesis of novel drug candidates.

Reaction of 3-Tosyloxyoxetane with Amine Nucleophiles: An Overview

The reaction of 3-tosyloxyoxetane with amine nucleophiles primarily proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon atom at the 3-position of the oxetane ring. The tosylate group, being an excellent leaving group, is displaced. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center.[2][3][4]

However, the direct displacement of the tosylate group by amines can be challenging and may not always be the most efficient method.[5] Studies have shown that this direct reaction can sometimes lead to undesired side reactions, such as retro-aldol reactions and decomposition of the starting material.[5] A more robust and widely applicable method for the synthesis of the parent 3-aminooxetane involves a two-step sequence: reaction with sodium azide followed by reduction.[5]

Visualization of the Reaction Pathway

SN2 Reaction Mechanism

Caption: SN2 reaction of 3-tosyloxyoxetane with an amine.

Synthetic Workflow: Indirect Amination

Caption: Indirect synthesis of 3-aminooxetane.

Experimental Protocols

Protocol 1: Synthesis of 3-Azidooxetane from 3-Tosyloxyoxetane

This protocol is adapted from a reliable, high-yielding procedure for the synthesis of 3-azidooxetane, a key intermediate for the preparation of 3-aminooxetane.[5]

Materials:

-

3-Tosyloxyoxetane